![molecular formula C11H11NO3S B14437680 2-[(3-Hydroxypropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione CAS No. 79958-79-5](/img/structure/B14437680.png)
2-[(3-Hydroxypropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Hydroxypropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis. This compound, in particular, features a hydroxypropyl group attached to a sulfanyl moiety, which is further connected to the isoindole core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Hydroxypropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione can be achieved through several synthetic routes. One common method involves the reaction of phthalic anhydride with a primary amine to form the isoindole-1,3-dione core. The hydroxypropylsulfanyl group can then be introduced through nucleophilic substitution reactions using appropriate reagents such as epichlorohydrin and thiols .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3-Hydroxypropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The isoindole core can be reduced to form dihydroisoindole derivatives.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced isoindole compounds, and substituted isoindole derivatives with various functional groups .
Applications De Recherche Scientifique
2-[(3-Hydroxypropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its bioactive isoindole core.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes
Mécanisme D'action
The mechanism of action of 2-[(3-Hydroxypropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can form disulfide bonds with thiol-containing enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial activity by disrupting bacterial enzyme function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxypropyl derivatives of 1,2,3-thiadiazole: These compounds also feature a hydroxypropyl group and exhibit similar biological activities.
2-Hydroxypropyl derivatives of 1,2,3-triazole: These compounds share structural similarities and are studied for their antifungal properties.
Uniqueness
2-[(3-Hydroxypropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione is unique due to its isoindole core, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
79958-79-5 |
|---|---|
Formule moléculaire |
C11H11NO3S |
Poids moléculaire |
237.28 g/mol |
Nom IUPAC |
2-(3-hydroxypropylsulfanyl)isoindole-1,3-dione |
InChI |
InChI=1S/C11H11NO3S/c13-6-3-7-16-12-10(14)8-4-1-2-5-9(8)11(12)15/h1-2,4-5,13H,3,6-7H2 |
Clé InChI |
FXJWTWZXOCKGAZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)SCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14437607.png)


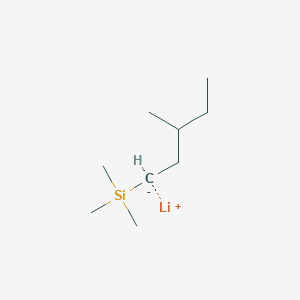
![1-[4-(3-Chloropropoxy)-2-hydroxy-3-propylphenyl]ethan-1-one](/img/structure/B14437633.png)
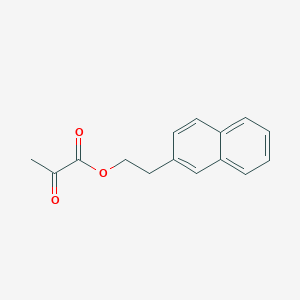

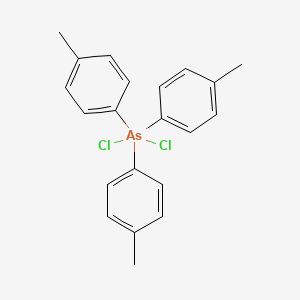
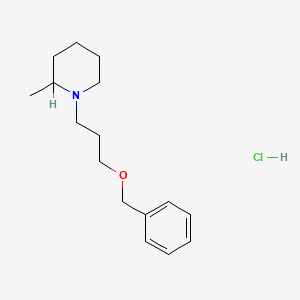

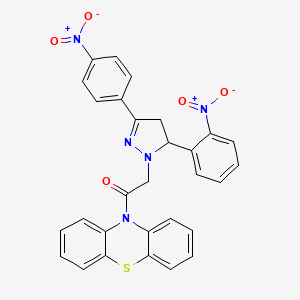
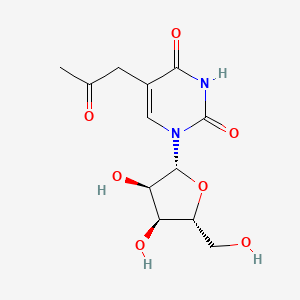
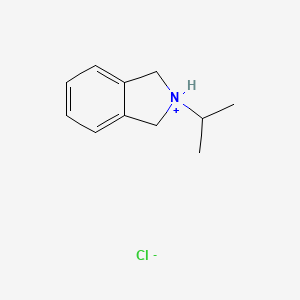
![[(1S,2S,8S,11R,12S,15S,16S)-2,16-dimethyl-6-oxo-5-oxatetracyclo[9.7.0.02,8.012,16]octadecan-15-yl] acetate](/img/structure/B14437686.png)
